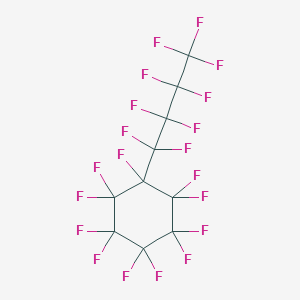

Perfluoro(butylcyclohexane)

Vue d'ensemble

Description

Perfluoro(butylcyclohexane) is a perfluorinated chemical compound . It’s a type of perfluorocarbon (PFC), which are known for their strong gas-dissolving properties .

Synthesis Analysis

Perfluorinated monomers like Perfluoro(butylcyclohexane) have been synthesized and characterized for potential applications in proton exchange membrane (PEM) fuel cells . The synthesis strategies include organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction .Molecular Structure Analysis

Perfluoro(butylcyclohexane) has a molecular formula of C10F20 . It’s a saturated alicyclic perfluorocarbon . The average mass is 500.075 Da and the monoisotopic mass is 499.968079 Da .Physical And Chemical Properties Analysis

Perfluoro(butylcyclohexane) has a density of 1.8±0.1 g/cm3, a boiling point of 135.6±40.0 °C at 760 mmHg, and a vapor pressure of 9.5±0.2 mmHg at 25°C . It has a molar refractivity of 48.8±0.4 cm3 .Applications De Recherche Scientifique

Removal of PFAS from Contaminated Soil and Water

- Application Summary : PFAS, due to their distinct characteristics, are used in various industrial, domestic, and environmental applications. However, they are highly stable in aquatic environments, leading to serious environmental issues and widespread PFAS contaminations . Therefore, developing sustainable alternatives for removing PFAS from contaminated soil and water has attracted more attention .

- Methods of Application : The paper reviews the recent emerging technologies for the degradation or sorption of PFAS to treat contaminated soil and water. It highlights the mechanisms involved in removing these persistent contaminants at a molecular level .

- Results or Outcomes : Among the variety of nanomaterials, modified nano-sized iron oxides are the best sorbents materials due to their specific surface area and photogenerated holes and appear extremely promising in the remediation of PFAS from contaminated soil and water .

Defluorination of PFAS in Drinking Water Supplies

- Application Summary : The removal of PFAS from drinking water supplies is crucial to protect the public from their health hazards .

- Methods of Application : The study investigated rapid defluorination of 22 PFAS species using a high-photon-flux medium-pressure UV/sulfite process .

- Results or Outcomes : Defluorination rates followed pseudo first-order kinetics ranging from 0.0003 to 0.1604 min −1. Defluorination was faster and less subject to the effects of pH and dissolved oxygen (O 2) concentrations than lower energy systems, likely due to the greater number of hydrated electrons (e aq−) produced .

Oxygen Carrier in Oxycyte

- Application Summary : Perfluoro(butylcyclohexane) is a component of the empirical therapeutic oxygen carrier called Oxycyte . It is designed to enhance oxygen delivery to damaged tissues .

- Methods of Application : Oxycyte is a perfluorocarbon (PFC) product composed of submicron particles of perfluoro(t-butylcyclohexane) in a 60% w/v concentration with an egg phospholipid emulsifier .

- Results or Outcomes : Tenex claims that Oxycyte can carry oxygen with up to 5 times the efficiency of hemoglobin when used as an intravenous emulsion, making it an effective means of transporting oxygen to tissues and carrying carbon dioxide to the lungs for disposal .

Low Surface Energy Coatings

- Application Summary : Functional perfluoropolyethers, functional (meth)acrylate oligomers, and their applications in low surface energy coatings are areas of special attention .

- Methods of Application : The book chapter provides an overview of fluorinated monomers, building blocks, oligomers, and polymers, their industrial production, and some of their applications .

- Results or Outcomes : The unique properties of fluoropolymers, including perfluoro(butylcyclohexane), are due to the fact that the polymer backbone is formed by strong carbon–carbon bonds and extremely stable carbon–fluorine bonds . These properties result in increased service temperatures, reduced flammability, low surface energy, excellent electrical and optical properties .

Imaging Agent

- Application Summary : Perfluoro(butylcyclohexane) is known for its strong gas-dissolving properties which, when used with oxygen, serve a dual role of healing the tissue as well as imaging . A similar compound, perfluoro-butane, is already used for ultrasound imaging .

- Methods of Application : The compound is used as a contrast agent in medical imaging due to its biocompatibility and half-life .

- Results or Outcomes : The use of Perfluoro(butylcyclohexane) in imaging has shown promising results due to its ability to dissolve gases and its biocompatibility .

Non-Stick Coatings

- Application Summary : Perfluoro(butylcyclohexane) and related compounds are commonly used in consumer products as non-stick coatings . They are also used in low surface energy coatings .

- Methods of Application : The compounds are applied to the surface of cooking utensils and other products to provide non-stick properties .

- Results or Outcomes : The use of these compounds in non-stick coatings has been successful due to their low surface energy, providing non-stick properties, low coefficient of friction, self-lubricating effects, and lower solubility in hydrocarbons .

Safety And Hazards

Orientations Futures

Perfluoroalkyl and polyfluoroalkyl substances (PFAS), including Perfluoro(butylcyclohexane), are of increasing regulatory concern due to their high persistence and potential impacts on human and environmental health . Research is ongoing to develop sustainable alternatives for removing PFAS from contaminated soil and water . The perfluorocarbons market, including perfluoro(butylcyclohexane), is expected to grow at a compound annual growth rate of 4.2% during the forecast period, reaching US$ 4.77 Bn by 2029 .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-1(4(16,17)7(22,23)9(26,27)10(28,29)30)2(12,13)5(18,19)8(24,25)6(20,21)3(1,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZGMFAUFIVEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190838 | |

| Record name | Perfluorobutylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undecafluoro(nonafluorobutyl)cyclohexane | |

CAS RN |

374-60-7 | |

| Record name | Perfluoro(butylcyclohexane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorobutylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

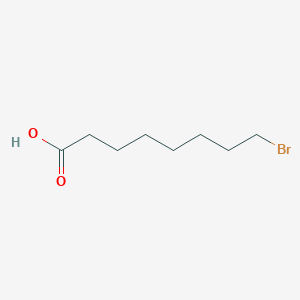

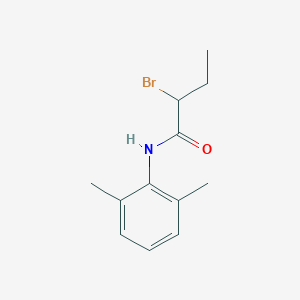

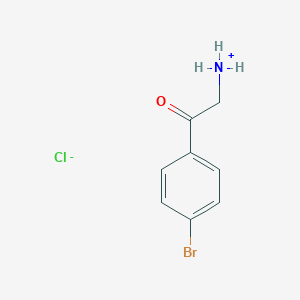

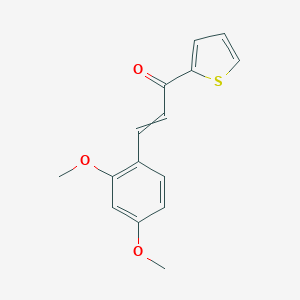

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

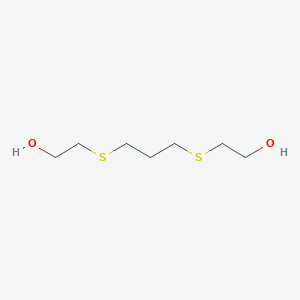

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)